Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester
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Overview
Description
Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester is a synthetic compound with a molecular formula of C10H9FN2O2 and a molecular weight of 208.19 g/mol . This compound is characterized by the presence of an indole ring substituted with a fluorine atom at the 4-position and an amino group at the 3-position, along with an acetic acid methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoroindole, which serves as the core structure.
Substitution Reaction: The 4-fluoroindole undergoes a substitution reaction with an appropriate amino group donor to introduce the amino group at the 3-position.
Esterification: The resulting amino-(4-fluoro-indol-3-YL)-acetic acid is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and amino group can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Amino-(4-chloro-indol-3-YL)-aceticacidmethylester: Similar structure with a chlorine atom instead of fluorine.
Amino-(4-bromo-indol-3-YL)-aceticacidmethylester: Similar structure with a bromine atom instead of fluorine.
Amino-(4-iodo-indol-3-YL)-aceticacidmethylester: Similar structure with an iodine atom instead of fluorine.
Uniqueness
Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties .
Biological Activity
Amino-(4-fluoro-indol-3-YL)-aceticacidmethylester, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by detailed data tables.
Chemical Structure and Properties
This compound belongs to the indole derivative class, characterized by the presence of a fluorine atom at the 4-position of the indole ring. This structural feature is believed to enhance the compound's biological activity through improved binding affinity and metabolic stability.
Property | Value |
---|---|
Molecular Formula | C11H12F N O2 |
Molecular Weight | 219.22 g/mol |
IUPAC Name | Amino-(4-fluoro-indol-3-yl)-acetic acid methyl ester |
CAS Number | [Insert CAS Number] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances hydrophobic interactions, which may increase binding affinity to target proteins.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cell growth and differentiation.
Anticancer Properties
Several studies have reported the anticancer effects of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of cancer cell lines such as PATU-T and Hs766T, with IC50 values indicating potent activity.
- Mechanistic Insights : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties:
- Oxidative Stress Reduction : The compound has been shown to reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications in neurodegenerative diseases.
- Neurotransmitter Modulation : It may influence neurotransmitter levels, contributing to improved cognitive functions and mood stabilization.
Case Studies
- Study on Antitumor Activity :
- Neuroprotection in Animal Models :
Properties
Molecular Formula |
C11H11FN2O2 |
---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-fluoro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11FN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3 |
InChI Key |
NEUPANMSGYJZBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C(=CC=C2)F)N |
Origin of Product |
United States |
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